molecular formula C6H14O12P2 B1205694 (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate CAS No. 47055-78-7

(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate

Cat. No. B1205694
CAS RN: 47055-78-7
M. Wt: 340.12 g/mol
InChI Key: PELZSPZCXGTUMR-MBEOBJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,4-bisphosphate is a myo-inositol bisphosphate. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,4-bisphosphate(4-).

Scientific Research Applications

Chemical Interactions and Ligand Binding The tetraanilino phosphonium cation can undergo sequential deprotonation, forming various anionic species analogous to dihydrogen phosphate, monohydrogen phosphate, and orthophosphate ions. These entities exhibit interesting ligand-binding properties, able to chelate Lewis acids like metal ions at one face and Lewis bases like anionic or neutral donors at the opposite face. This characteristic offers a versatile platform for chemical interactions and potential applications in materials science and catalysis (Bickley et al., 2004).

Biological Activity and Pharmacological Potential Phosphonates, which include entities similar to (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate, are known for their biological activity. They often function as inhibitors of enzymes that utilize phosphates as substrates. Phosphonates have found applications in antiviral, antimalarial, and other therapeutic domains. They also show promise in preclinical models of neurological disorders, indicating their potential in biomedicine and drug discovery (Krečmerová et al., 2022).

Supramolecular Chemistry and Material Science The hexaprotonated form of certain macrocycles, similar in structure to (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate, shows a tendency to form intricate hydrogen-bonding networks with phosphates. This property is crucial in the construction of supramolecular structures, highlighting the potential of such molecules in material science and nanotechnology (Gerasimchuk et al., 2000).

Environmental and Industrial Applications In an environmental context, certain bacteria can utilize phosphonates as a nutritional source of phosphorus under phosphate-starvation conditions, converting them to phosphate and methane. Understanding this transformation can provide insights into biodegradation processes, crucial for environmental management and the development of sustainable industrial practices (Kamat et al., 2011).

Synthetic Chemistry and Catalysis The compound (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate and its derivatives can be used in synthetic chemistry as catalysts or intermediates. Their unique properties can facilitate the synthesis of biologically active compounds and have applications in the pharmaceutical industry (Shirini et al., 2017).

properties

IUPAC Name

(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELZSPZCXGTUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 2
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 3
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 4
Reactant of Route 4
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 5
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 6
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate

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